molecular formula C13H14BrNO4 B3240645 (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid CAS No. 144332-75-2

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No. B3240645
CAS RN: 144332-75-2
M. Wt: 328.16 g/mol
InChI Key: CGOZVRYXMLVHCE-NSHDSACASA-N
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Description

Carboxylic acids and their derivatives are a significant class of organic compounds. They contain a carboxyl group (-COOH) and may have additional functional groups that can alter their properties and reactivity .


Synthesis Analysis

Carboxylic acids and their derivatives can be synthesized through various methods. One common method is the oxidation of alcohols or aldehydes . Carbonylation reactions are another method, which can convert a variety of substrates into carbonylated products .


Molecular Structure Analysis

The molecular structure of carboxylic acids and their derivatives typically includes a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . The presence of these polar groups can significantly influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

Carboxylic acids and their derivatives undergo a variety of chemical reactions. They can be reduced to alcohols using reducing agents like lithium aluminium hydride . They can also undergo nucleophilic addition-elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of carboxylic acids and their derivatives depend on their molecular structure. They often have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .

Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acid and its derivatives, sharing structural similarities with phosphate, have a wide range of applications due to their bioactive properties. They are used in drug development, bone targeting, design of supramolecular materials, and surface functionalization. The synthesis of phosphonic acids is crucial for projects across chemistry, biology, and physics (Sevrain et al., 2017).

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including its derivatives, are extensively used in medicinal chemistry to create compounds for treating human diseases. This is due to their ability to explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional molecule coverage. Stereogenicity of pyrrolidine carbons plays a significant role in the biological profile of drug candidates (Li Petri et al., 2021).

Biologically Active Carboxylic Acids

Carboxylic acids derived from plants have been identified for their antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids significantly influences their biological activity, with rosmarinic acid showing high antioxidant activity. The antimicrobial and anticancer properties vary based on structural differences and the presence of hydroxyl groups (Godlewska-Żyłkiewicz et al., 2020).

Metals and Biologically Important Ligands

Studies on the influence of metals on biologically important ligands, such as carboxylic acids, provide insights into how metals affect the electronic system of these molecules. Understanding these interactions is crucial for comprehending the nature of compounds' interactions with biological targets and predicting their properties, such as reactivity and complex compound stability (Lewandowski et al., 2005).

Functional Chemical Groups in CNS Drugs

Research on functional chemical groups indicates that compounds like pyrrolidine may have effects on the central nervous system (CNS), ranging from depression to convulsion. Identifying such functional groups can lead to the synthesis of new compounds with CNS activity, emphasizing the importance of heterocycles in drug development (Saganuwan, 2017).

Mechanism of Action

The mechanism of action of carboxylic acids and their derivatives in biological systems can vary widely depending on the specific compound and the biological target. For example, some carboxylic acid derivatives are used as drugs and their mechanism of action involves interacting with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with carboxylic acids and their derivatives depend on the specific compound. Some are relatively safe to handle, while others can be corrosive or toxic. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The field of carboxylic acid chemistry continues to evolve, with new synthetic methods and applications being developed. For example, new catalysts are being explored for the efficient synthesis of carboxylic acid derivatives .

properties

IUPAC Name

(2S)-1-[(4-bromophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c14-10-5-3-9(4-6-10)8-19-13(18)15-7-1-2-11(15)12(16)17/h3-6,11H,1-2,7-8H2,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOZVRYXMLVHCE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152942
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144332-75-2
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144332-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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